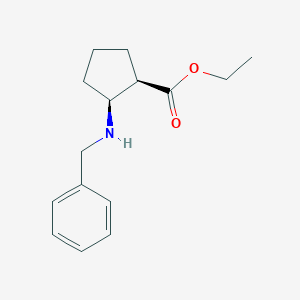

cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate

Description

Propriétés

IUPAC Name |

ethyl (1R,2S)-2-(benzylamino)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQOIBAPZYNAPG-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434217 | |

| Record name | cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158262-07-8 | |

| Record name | cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate typically involves the reaction of ethyl cyclopentanecarboxylate with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods: Industrial production of cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Overview

cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate is a chiral compound with significant potential in various scientific fields, particularly in organic synthesis, medicinal chemistry, and biological research. This article explores its applications, mechanisms of action, and related case studies.

Organic Synthesis

- Building Block : This compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the modification of its structure to create derivatives with enhanced properties .

- Reagent in Reactions : It is utilized as a reagent in diverse chemical reactions, facilitating the development of new synthetic pathways.

Medicinal Chemistry

- Therapeutic Potential : Research is ongoing to evaluate the compound's pharmacological properties, particularly its interactions with biological targets such as receptors and enzymes. Its structural features suggest potential use as a precursor for drug synthesis aimed at treating neurological disorders or other diseases .

- Biological Activity : Studies have indicated that cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate may exhibit neuroactive properties, making it a candidate for further pharmacological evaluation .

Biological Studies

- Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, which can modulate their activity. This interaction is crucial for understanding its potential therapeutic effects .

- Case Studies : Various studies have explored its effects on neuronal cells using techniques such as patch-clamp analysis to assess its impact on ion channels and neurotransmitter release .

Mécanisme D'action

The mechanism of action of cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs and Properties

Key Observations:

Functional Group Impact: The benzylamino group in the target compound enhances nucleophilicity compared to hydroxyl or alkyl substituents in analogs like ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate. This makes it more reactive in condensation or alkylation reactions . Hydroxyl-containing analogs (e.g., ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate) exhibit higher polarity and hydrogen-bonding capacity, influencing solubility in polar solvents .

Steric and Conformational Effects :

Table 2: Reaction Kinetics of Cyclopentanecarboxylate Derivatives

Key Findings:

Alkylation Efficiency :

- Ethyl 2-alkylcyclopentanecarboxylates react significantly faster with alkyl iodides than bromides or chlorides due to better leaving-group ability. For example, iodides react 3–4× faster than bromides and 60–70× faster than chlorides .

- Substituents on the benzyl group (e.g., methyl or vinyl) further modulate reactivity. For instance, 2,4,6-trimethylbenzyl bromide reacts 100× faster than unsubstituted benzyl bromide .

Comparison with Target Compound: The benzylamino group in cis-ethyl 2-(benzylamino)cyclopentanecarboxylate may reduce alkylation rates compared to hydroxyl or ester analogs due to steric hindrance and competing nucleophilic pathways (e.g., intramolecular cyclization).

Physicochemical Properties

- Solubility: The benzylamino group increases lipophilicity compared to hydroxylated analogs, making the target compound more soluble in organic solvents like DCM or cyclohexane .

- Thermal Stability: Cyclopentanecarboxylates with bulky substituents (e.g., benzylamino) exhibit lower melting points than simpler alkyl derivatives due to reduced crystallinity .

Activité Biologique

cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and pharmacological implications, supported by relevant studies and case analyses.

Synthesis of cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate

The synthesis of cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate typically involves a multi-step process that includes the alkylation of cyclopentanone derivatives followed by reductive amination. A notable synthesis route includes:

- C-alkylation of 2-carbomethoxycyclopentanone using ethyl bromoacetate.

- Reductive amination with benzylamine and sodium cyanoborohydride to yield the desired compound.

This method provides a high yield and allows for the isolation of both cis and trans isomers, which can exhibit differing biological activities .

Pharmacological Evaluation

The biological activity of cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate has been assessed through various pharmacological studies:

- Neuroactive Properties : Initial studies using patch-clamp techniques on hippocampal neurons indicated that while some derivatives showed activity, cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate did not significantly affect synaptic transmission. This lack of activity may be attributed to steric constraints introduced by its structure .

- Kinase Inhibition : The compound has been evaluated for its potential as a kinase inhibitor. Kinases play a crucial role in various cellular processes, including cell proliferation and differentiation. Inhibitors of these enzymes can be beneficial in treating conditions such as cancer and autoimmune diseases .

The proposed mechanism involves interaction with specific protein targets, potentially modulating pathways related to cell signaling and neurotransmission. The compound's structure suggests it may influence the MAPK/ERK pathway, which is vital in regulating cell functions .

Study 1: Neuropharmacological Assessment

In a study focused on the neuropharmacological effects, researchers administered cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate to cultured neurons. The results indicated minimal impact on synaptic transmission compared to controls. This suggests that while the compound has structural similarities to known neuroactive agents, its functional efficacy may be limited due to conformational rigidity .

Study 2: Antitumor Activity

Another investigation explored the compound's potential antitumor activity through in vitro assays against various cancer cell lines. The findings revealed that while some structural analogs exhibited significant cytotoxicity, cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate did not demonstrate comparable effects, highlighting the importance of structural nuances in determining biological activity .

Data Summary

| Study | Focus | Findings | |

|---|---|---|---|

| Study 1 | Neuropharmacology | Minimal effect on synaptic transmission | Limited neuroactive potential |

| Study 2 | Antitumor Activity | Low cytotoxicity against cancer cell lines | Structural modifications needed for efficacy |

Q & A

Q. What are the recommended synthetic routes for cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate?

Methodology :

- Step 1 : Start with ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9), a precursor with a reactive ketone group. React it with benzylamine under reductive amination conditions (e.g., sodium triacetoxyborohydride in dichloromethane) to introduce the benzylamino group .

- Step 2 : Ensure stereochemical control for the cis-configuration via catalytic hydrogenation or stereoselective reduction. Verify the product using chiral HPLC or NOESY NMR to confirm spatial arrangement .

- Validation : Compare melting points, / NMR shifts, and IR spectra with intermediates like methyl 1-(methylamino)cyclopentanecarboxylate (from ) to confirm structural fidelity .

Q. How can the stability of cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate be assessed under experimental conditions?

Methodology :

- Accelerated Stability Testing : Expose the compound to varying pH (1–12), temperatures (4–50°C), and light conditions. Monitor degradation via LC-MS for hydrolysis of the ester group or oxidation of the benzylamine moiety .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life. For example, if degradation at 40°C follows first-order kinetics ( days), extrapolate stability at 25°C .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate?

Methodology :

- Model Selection : Use Glide XP () to simulate binding to targets like enzymes or receptors. The cyclopentane ring and benzyl group may engage in hydrophobic enclosure, while the ester/amine groups form hydrogen bonds .

- Key Parameters :

- Score hydrophobic enclosure motifs (e.g., ligand lipophilic atoms enclosed by protein residues).

- Evaluate neutral-neutral H-bonds in enclosed environments (e.g., between the ester carbonyl and a serine residue).

- Validation : Compare docking scores with experimental IC values from biochemical assays. RMSD thresholds (<2.0 Å) ensure pose reliability .

Q. How can structural analogs of this compound be designed to enhance target selectivity?

Methodology :

- Scaffold Modification : Replace the ethyl ester with bulkier groups (e.g., tert-butyl) to sterically hinder off-target interactions. lists analogs like 2-fluorobenzoate derivatives for comparison .

- SAR Analysis : Test derivatives (e.g., replacing benzyl with 3,4-xylyl as in ) in functional assays. Correlate substituent electronegativity/logP with activity .

- Computational Screening : Use QSAR models to prioritize analogs with optimal polar surface area (<90 Ų) and predicted binding free energy ( kcal/mol) .

Q. How should contradictory data on the compound’s biological activity be resolved?

Methodology :

- Orthogonal Assays : Confirm binding affinity via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Discrepancies may arise from assay conditions (e.g., ionic strength affecting electrostatic interactions) .

- Metabolite Profiling : Check for in situ degradation products (e.g., cyclopentanecarboxylic acid) that may interfere with readouts .

- Structural Validation : Re-examine crystallographic data (if available) to verify binding poses. For example, mismatched protonation states of the benzylamino group could explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.